2-{[(3,4-dichlorophenyl)amino]methyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione
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Overview
Description
2-{[(3,4-dichlorophenyl)amino]methyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a pyrrolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)amino]methyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves multiple steps, starting with the preparation of the pyrrolo[3,4-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The dichlorophenyl group is then introduced via nucleophilic substitution reactions, where 3,4-dichloroaniline reacts with intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)amino]methyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
2-{[(3,4-dichlorophenyl)amino]methyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)amino]methyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group and pyrrolo[3,4-c]pyridine core play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the pyrrolo[3,4-c]pyridine core.
Pyrrolo[3,4-c]pyridine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-{[(3,4-dichlorophenyl)amino]methyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione is unique due to the combination of the dichlorophenyl group and the pyrrolo[3,4-c]pyridine core, which imparts specific chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(3,4-dichloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2/c15-11-2-1-8(5-12(11)16)18-7-19-13(20)9-3-4-17-6-10(9)14(19)21/h1-6,18H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBPAHNHLYZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCN2C(=O)C3=C(C2=O)C=NC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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